molecular formula C6H9N3 B13030373 4-Methylpyridine-3,5-diamine

4-Methylpyridine-3,5-diamine

Cat. No.: B13030373
M. Wt: 123.16 g/mol
InChI Key: MEYBZLXAZHNWDW-UHFFFAOYSA-N
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Description

4-Methylpyridine-3,5-diamine is an organic compound belonging to the class of pyridine derivatives It is characterized by a pyridine ring substituted with a methyl group at the 4-position and amino groups at the 3- and 5-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylpyridine-3,5-diamine can be synthesized through several methods. One common approach involves the reaction of 4-methylpyridine with ammonia in the presence of a catalyst, such as aluminum, iron, and cadmium oxides . This method yields a mixture of products, including this compound.

Industrial Production Methods

Industrial production of this compound typically involves the Chichibabin synthesis, which uses acetylene and ammonia over a catalyst containing aluminum, iron, and cadmium oxides . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Methylpyridine-3,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to amines.

    Substitution: The amino groups can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted pyridine compounds .

Scientific Research Applications

4-Methylpyridine-3,5-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methylpyridine-3,5-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as stromelysin-1 and collagenase 3 . These interactions can modulate various biological processes, including inflammation and tissue remodeling.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylpyridine
  • 3-Methylpyridine
  • 4-Methylpyridine

Comparison

4-Methylpyridine-3,5-diamine is unique due to the presence of amino groups at the 3- and 5-positions, which confer distinct chemical reactivity and biological activity compared to other methylpyridine isomers . This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C6H9N3

Molecular Weight

123.16 g/mol

IUPAC Name

4-methylpyridine-3,5-diamine

InChI

InChI=1S/C6H9N3/c1-4-5(7)2-9-3-6(4)8/h2-3H,7-8H2,1H3

InChI Key

MEYBZLXAZHNWDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1N)N

Origin of Product

United States

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